4-Cyclopropoxy-3,5-diisopropylpyridine
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Overview
Description
4-Cyclopropoxy-3,5-diisopropylpyridine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two isopropyl groups at the 3 and 5 positions of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3,5-diisopropylpyridine typically involves the reaction of 3,5-diisopropylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3,5-diisopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-3,5-diisopropylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3,5-diisopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to the active site of enzymes, inhibiting their activity, or by interacting with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4,5-diisopropylpyridine: Similar structure but with different substitution pattern.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains a cyclopropoxy group but differs in the aromatic ring and substituents.
Uniqueness
4-Cyclopropoxy-3,5-diisopropylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various scientific research applications and industrial uses .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-3,5-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C14H21NO/c1-9(2)12-7-15-8-13(10(3)4)14(12)16-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI Key |
ZWKPRLMQOYZWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)C(C)C |
Origin of Product |
United States |
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